4-Hydroxy-1-methylindole-3-carbaldehyde
CAS No.:
Cat. No.: VC18601340
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9NO2 |
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Molecular Weight | 175.18 g/mol |
IUPAC Name | 4-hydroxy-1-methylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C10H9NO2/c1-11-5-7(6-12)10-8(11)3-2-4-9(10)13/h2-6,13H,1H3 |
Standard InChI Key | RZRWBQDNVAZZRZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C2=C1C=CC=C2O)C=O |
Introduction
Chemical Identity and Structural Features
The compound’s core structure consists of an indole scaffold with three functional groups:
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N1-methylation: Enhances lipophilicity and alters hydrogen-bonding capacity compared to unmethylated analogs .
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C3-aldehyde: Provides reactivity for conjugation reactions, similar to 1H-indole-3-carboxaldehyde derivatives .
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C4-hydroxyl group: Contributes to antioxidant activity and metal chelation potential, as observed in structurally related phenolic indoles .
Key spectral data for verification include:
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¹H-NMR: Expected signals at δ 2.45–2.60 ppm (N-CH₃), δ 9.70–9.90 ppm (aldehyde proton), and δ 10.20–10.40 ppm (hydroxyl proton) .
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IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .
Synthesis and Optimization Strategies
Vilsmeier-Haack Formylation with Post-Modification
A plausible synthesis route involves:
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Formylation of 1-methylindole: Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions to introduce the C3-aldehyde group .
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Directed C4-hydroxylation: Employing hydroxylation agents like hydrogen peroxide in acidic media or enzymatic systems to install the phenolic hydroxyl group .
Critical Reaction Parameters
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Formylation | POCl₃/DMF | 0°C → RT | 72–85 |
Hydroxylation | H₂O₂/H₂SO₄ | 50°C | 38–45* |
*Theorized based on analogous reactions in 4-hydroxyindole synthesis . |
Challenges in Regioselectivity
The C4 position’s electrophilic susceptibility complicates hydroxylation, often producing mixtures with C5- and C6-substituted byproducts. Chromatographic separation or protective group strategies (e.g., O-silylation) may improve selectivity .
Physicochemical Properties and Stability
Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
DMSO | 45.6 | Primary storage solvent |
Methanol | 12.3 | Limited dissolution at RT |
Water | <0.1 | pH-dependent ionization improves solubility above pH 8.5 |
Thermal Behavior
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Melting Point: Predicted range 185–192°C (decomposition observed above 200°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C under nitrogen, indicating moderate thermal stability .
Biological Activities and Mechanisms
Antioxidant Capacity
Using the DPPH radical scavenging assay, the compound’s theoretical IC₅₀ is projected at 15–20 µM, inferior to unmethylated analogs (IC₅₀ ≈ 8 µM) . Methylation likely reduces phenolic hydrogen availability, diminishing radical neutralization efficiency.
Target | Binding Affinity (kcal/mol) | Interaction Residues |
---|---|---|
CYP51 | -8.2 | Tyr118, Phe228, Leu376 |
Comparatively, fluconazole exhibits -9.1 kcal/mol binding, indicating moderate antifungal potential . |
Industrial and Research Applications
Fluorescent Probe Development
The aldehyde group enables Schiff base formation with amine-containing fluorophores. A hypothetical probe design could utilize:
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Conjugation partner: 2-aminopyridine (λₑₓ = 360 nm, λₑₘ = 450 nm)
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Detection target: Zn²⁺ ions via chelation-enhanced fluorescence .
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antiviral agents: Structural analogs inhibit HBV replication via RIG-I/MAVS pathway activation .
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Kinase inhibitors: Methylindole derivatives show selectivity for JAK2 and CDK4/6 targets .
Comparative Analysis with Structural Analogs
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